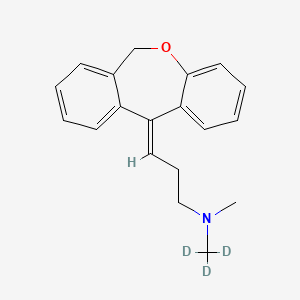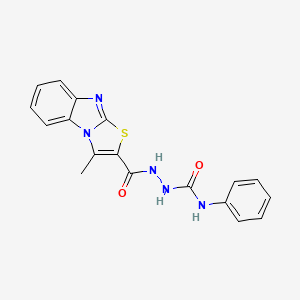
Anti-inflammatory agent 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 9 is a compound known for its potent anti-inflammatory properties. Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants, and is a protective mechanism involving immune cells, blood vessels, and molecular mediators. This compound plays a crucial role in mitigating this response, making it valuable in treating various inflammatory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 9 typically involves a multi-step process. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . This method ensures high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anti-inflammatory agent 9 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: It serves as a tool for studying inflammatory pathways and the role of specific mediators in inflammation.
Medicine: It is investigated for its potential to treat various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: It is used in the formulation of anti-inflammatory drugs and topical creams.
Mechanism of Action
Anti-inflammatory agent 9 exerts its effects by inhibiting key enzymes involved in the inflammatory process. It targets cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, lipid compounds that mediate inflammation . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Aspirin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Ibuprofen: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Naproxen: An NSAID that provides longer-lasting effects compared to ibuprofen.
Uniqueness: Anti-inflammatory agent 9 is unique due to its specific molecular structure, which allows for selective inhibition of COX enzymes with minimal side effects. This selectivity makes it a promising candidate for developing new anti-inflammatory therapies.
Properties
Molecular Formula |
C18H15N5O2S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[(1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbonyl)amino]-3-phenylurea |
InChI |
InChI=1S/C18H15N5O2S/c1-11-15(26-18-20-13-9-5-6-10-14(13)23(11)18)16(24)21-22-17(25)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,21,24)(H2,19,22,25) |
InChI Key |
ZAIXJKNFYYBUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



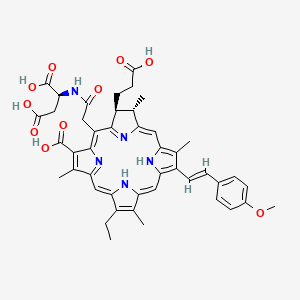
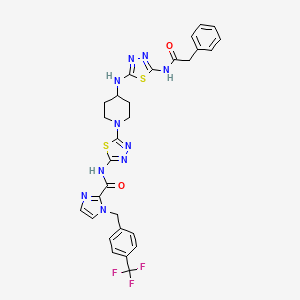
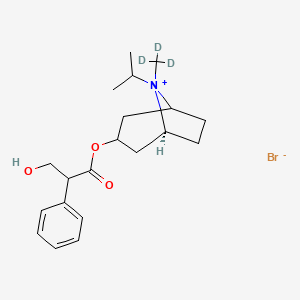
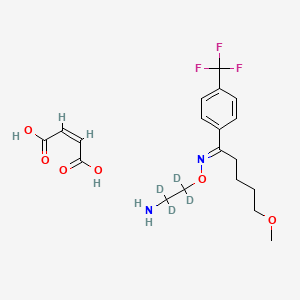
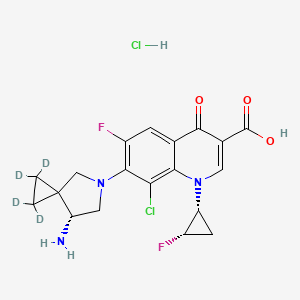
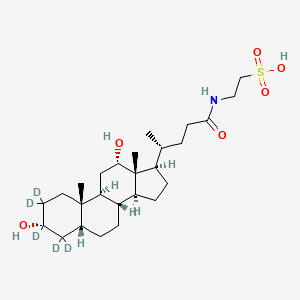
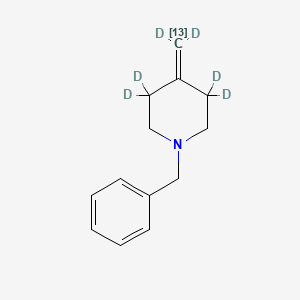
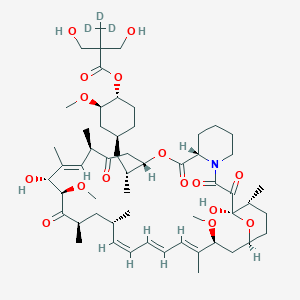
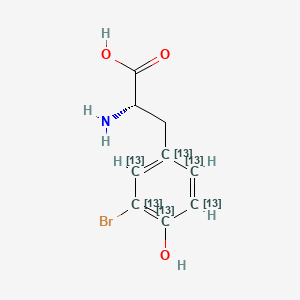
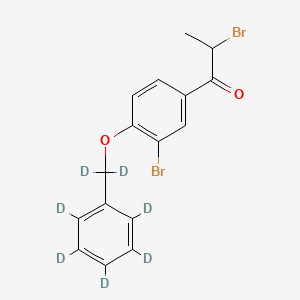
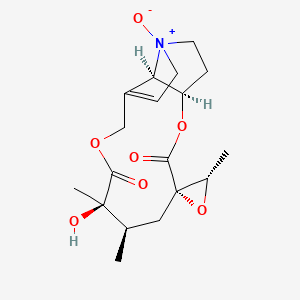
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
